4-Formyl-3-methylbenzoic acid chemical properties
4-Formyl-3-methylbenzoic acid chemical properties
An In-depth Technical Guide to 4-Formyl-3-methylbenzoic Acid: Properties, Synthesis, and Applications
Foreword for the Modern Researcher
In the landscape of contemporary chemical synthesis and drug discovery, the utility of a molecule is defined by its structural nuance and functional versatility. 4-Formyl-3-methylbenzoic acid (CAS No. 24078-23-7) emerges as a bifunctional building block of significant interest. Its substituted benzene ring, featuring a carboxylic acid, a formyl group, and a methyl group, presents a unique scaffold for constructing complex molecular architectures. This guide moves beyond a simple recitation of data, offering a Senior Application Scientist's perspective on the compound's core characteristics, its synthetic accessibility, and its strategic deployment in research. We will explore not just the "what" but the "why"—delving into the causality behind experimental choices and the logic that underpins its application, providing researchers and drug development professionals with a robust framework for leveraging this valuable intermediate.
Core Chemical Identity and Physicochemical Properties
4-Formyl-3-methylbenzoic acid is a derivative of benzoic acid, distinguished by a formyl substituent at the 4-position and a methyl group at the 3-position. This specific arrangement of functional groups dictates its reactivity, solubility, and spectroscopic signature.
Physicochemical Data Summary
The empirical data for 4-Formyl-3-methylbenzoic acid is consolidated below. Where direct experimental values are not publicly available, properties are inferred from closely related structural analogs such as 4-formylbenzoic acid and m-toluic acid to provide a scientifically grounded estimation.
| Property | Value / Observation | Source / Basis |
| CAS Number | 24078-23-7 | [1][2][3] |
| Molecular Formula | C₉H₈O₃ | [3] |
| Molecular Weight | 164.16 g/mol | [1] |
| IUPAC Name | 4-Formyl-3-methylbenzoic acid | [3] |
| Physical State | White to off-white crystalline solid | Inferred from analogs[4] |
| Melting Point | Not specified; expected >200 °C | Inferred from 4-formylbenzoic acid (256 °C)[5] |
| Solubility | Poorly soluble in water; soluble in polar organic solvents like DMF, DMSO, and alcohols. | Inferred from 4-formylbenzoic acid[4][5] |
| pKa | ~3.5 - 4.5 | Estimated based on benzoic acid and electronic effects of substituents. |
Spectroscopic Profile: A Structural Confirmation Workflow
Characterization of 4-Formyl-3-methylbenzoic acid relies on a combination of spectroscopic techniques. The expected spectral data provides a fingerprint for confirming the compound's identity and purity after synthesis.
| Technique | Expected Chemical Shifts / Frequencies | Rationale |
| ¹H NMR | ~10.5 ppm (s, 1H) : Aldehyde proton (-CHO). ~13.0 ppm (s, 1H) : Carboxylic acid proton (-COOH), broad. ~8.0-8.2 ppm (m, 2H) : Aromatic protons ortho to the formyl and carboxyl groups. ~7.5 ppm (d, 1H) : Aromatic proton ortho to the methyl group. ~2.5 ppm (s, 3H) : Methyl protons (-CH₃). | The aldehyde proton is significantly deshielded. The aromatic protons exhibit a characteristic splitting pattern based on their substitution. The methyl protons appear as a singlet in the typical alkyl-aromatic region. These estimations are based on data for similar structures.[6][7] |
| ¹³C NMR | ~192 ppm : Aldehyde carbonyl carbon. ~167 ppm : Carboxylic acid carbonyl carbon. ~128-140 ppm : Aromatic carbons (6 signals). ~20 ppm : Methyl carbon. | The two carbonyl carbons are the most downfield signals. The six distinct aromatic carbon signals confirm the substitution pattern. The methyl carbon signal is found in the high-field aliphatic region.[5][8] |
| Infrared (IR) | ~3300-2500 cm⁻¹ : O-H stretch (carboxylic acid), very broad. ~1700 cm⁻¹ : C=O stretch (aldehyde). ~1685 cm⁻¹ : C=O stretch (carboxylic acid). ~2820 & ~2720 cm⁻¹ : C-H stretch (aldehyde Fermi doublet). | The broad O-H band is characteristic of a hydrogen-bonded carboxylic acid. The two distinct C=O stretches for the aldehyde and acid are key identifiers. The Fermi doublet for the aldehyde C-H stretch is a definitive feature.[9][10][11] |
Synthesis and Chemical Reactivity: A Bifunctional Platform
The synthetic utility of 4-Formyl-3-methylbenzoic acid is rooted in its accessibility from common starting materials and the orthogonal reactivity of its two primary functional groups.
Strategic Synthesis Pathways
Several routes have been established for the preparation of this compound, primarily starting from 3-methylbenzoic acid (m-toluic acid). The choice of pathway often depends on the desired scale, available reagents, and tolerance for multi-step procedures.[1]
Causality in Synthesis Design: The primary challenge is the regioselective introduction of a formyl group at the 4-position, which is para to the methyl group and meta to the carboxylic acid. The methyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. Their combined influence favors substitution at the 4- and 6-positions. The Vilsmeier-Haack reaction on the protected ester is often preferred for its high regioselectivity and scalability.[1]
Caption: Key synthetic routes to 4-Formyl-3-methylbenzoic acid.
Core Reactivity and Transformations
The formyl and carboxylic acid moieties serve as handles for a wide range of subsequent chemical modifications, which can often be addressed selectively.
Caption: Principal reactions of 4-Formyl-3-methylbenzoic acid.
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Reactions of the Formyl Group : The aldehyde is susceptible to both oxidation and reduction. Strong oxidizing agents will convert it to a second carboxylic acid group, yielding 3-methylterephthalic acid.[1] Conversely, selective reduction with mild reagents like sodium borohydride reduces the aldehyde to a hydroxymethyl group without affecting the carboxylic acid.[1] It also readily undergoes condensation reactions with amines to form Schiff bases, a cornerstone of coordination chemistry and dynamic covalent chemistry.
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Reactions of the Carboxylic Acid Group : The carboxylic acid can be converted to esters, amides, or acid chlorides using standard methodologies. Esterification is particularly useful as a protecting group strategy to prevent the carboxyl group from interfering with reactions targeting the aldehyde.[1]
Validated Experimental Protocols
The following protocols are representative methodologies for the synthesis and characterization of 4-Formyl-3-methylbenzoic acid, designed for reproducibility and self-validation.
Synthesis via Vilsmeier-Haack Formylation (Two-Step Protocol)
This protocol is adapted from established procedures for Vilsmeier-Haack reactions and subsequent ester hydrolysis.[12][13][14]
Step 1: Esterification of 3-Methylbenzoic Acid
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Apparatus Setup : Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents : To the flask, add 3-methylbenzoic acid (1.0 eq), methanol (10-20 volumes), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).
-
Reaction : Heat the mixture to reflux and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : Cool the reaction to room temperature. Remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-methylbenzoate, which can often be used in the next step without further purification.
Step 2: Vilsmeier-Haack Formylation and Hydrolysis
-
Apparatus Setup : In a fume hood, equip a three-necked flask with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. Cool the flask in an ice bath (0 °C).
-
Vilsmeier Reagent Formation : To the flask, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq). Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) via the dropping funnel while maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Formylation : Dissolve methyl 3-methylbenzoate (1.0 eq) in a minimal amount of DMF or dichloromethane and add it dropwise to the Vilsmeier reagent. Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Hydrolysis (Part 1 - Imine) : Carefully pour the reaction mixture onto crushed ice containing excess sodium acetate or sodium hydroxide solution to hydrolyze the intermediate iminium salt and neutralize the acid.
-
Extraction : Extract the aqueous mixture with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude methyl 4-formyl-3-methylbenzoate.
-
Hydrolysis (Part 2 - Ester to Acid) : To the crude ester, add a solution of aqueous NaOH (e.g., 2 M) and heat to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Isolation : Cool the basic solution in an ice bath and acidify with concentrated HCl until the pH is ~2. The product, 4-Formyl-3-methylbenzoic acid, will precipitate as a solid.
-
Purification : Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for higher purity.
Post-Synthesis Characterization Workflow
A rigorous characterization is essential to confirm the structure and purity of the final product.
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